N-(4-Azidosalicyl)galactosamine

Description

Molecular Architecture and Stereochemical Configuration

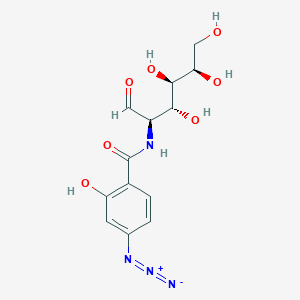

N-(4-Azidosalicyl)galactosamine exhibits a complex molecular architecture characterized by a galactosamine backbone modified with a 4-azidosalicyl substituent. The compound possesses the molecular formula C13H16N4O7 with a molecular weight of 340.29 g/mol. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-azido-2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide, which precisely describes its stereochemical configuration and functional group arrangement.

The stereochemical configuration of this compound is defined by multiple chiral centers derived from the galactosamine moiety. The compound contains four stereogenic centers at positions 2R, 3R, 4R, and 5R, maintaining the natural configuration of galactosamine. This stereochemical arrangement is crucial for the compound's biological activity and binding properties, as it preserves the three-dimensional shape required for interaction with carbohydrate-binding proteins.

The azidosalicyl modification introduces additional structural complexity through the incorporation of an azido group (-N3) at the para position relative to the hydroxyl group on the benzene ring. This azido functionality serves as the photoactivatable component, capable of forming reactive intermediates upon ultraviolet irradiation. The salicyl portion contributes a phenolic hydroxyl group that can participate in hydrogen bonding interactions and affects the overall polarity of the molecule.

The molecular connectivity features an amide linkage between the carboxyl group of the 4-azidosalicylic acid and the amino group of galactosamine. This amide bond formation replaces the typical N-acetyl group found in N-acetylgalactosamine, introducing the photoactivatable azidosalicyl functionality while maintaining the basic structural framework of an amino sugar derivative.

Properties

CAS No. |

111583-52-9 |

|---|---|

Molecular Formula |

C23H17F3O3S2 |

Molecular Weight |

340.29 g/mol |

IUPAC Name |

4-azido-2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |

InChI |

InChI=1S/C13H16N4O7/c14-17-16-6-1-2-7(9(20)3-6)13(24)15-8(4-18)11(22)12(23)10(21)5-19/h1-4,8,10-12,19-23H,5H2,(H,15,24)/t8-,10+,11+,12-/m0/s1 |

InChI Key |

ZKGLSIKEHYCRAE-GMNPVEAJSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC(C=O)C(C(C(CO)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC(C=O)C(C(C(CO)O)O)O |

Synonyms |

GalNASA N-(4-azidosalicyl)galactosamine |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

1.1 Affinity Labeling

N-(4-Azidosalicyl)galactosamine is primarily used in affinity labeling studies, particularly in the investigation of carbohydrate-binding proteins. Its azido group allows for photoactivation, enabling the covalent attachment to target proteins upon exposure to UV light. This property has been exploited to study the binding sites of lectins and other glycan-binding proteins, facilitating a deeper understanding of glycoprotein interactions and functions .

1.2 Glycan-Binding Studies

Research has demonstrated that this compound can effectively bind to various lectins and glycan-binding proteins, which is crucial for elucidating the roles of carbohydrates in biological processes. These interactions are significant for developing tools for studying cell signaling and immune responses .

Therapeutic Applications

2.1 Targeted Drug Delivery

The incorporation of this compound into drug delivery systems has shown promise in enhancing the specificity of therapeutic agents targeting liver cells. This approach leverages the natural affinity of galactose derivatives for asialoglycoprotein receptors on hepatocytes, potentially improving the efficacy of oligonucleotide therapeutics aimed at various liver-related diseases .

2.2 Anticancer Research

Recent studies have explored the synthesis of 4-azido-β-galactosamine derivatives as inhibitors of specific sulfotransferases involved in cancer progression. These derivatives have demonstrated inhibitory activity against GalNAc4S-6ST, an enzyme implicated in chondroitin sulfate E regulation, which plays a role in tumor microenvironments . The ability to inhibit such enzymes can provide new avenues for cancer therapy by targeting tumor-associated glycosaminoglycans.

Case Studies

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key differences between N-(4-Azidosalicyl)galactosamine and related galactosamine derivatives:

Biochemical Interactions

- This compound : The azido group facilitates "click chemistry" with alkyne-bearing probes, allowing precise tracking in living systems. Unlike native galactosamine, its aromatic salicyl component may alter binding kinetics to lectins or enzymes .

- Fluorinated Analogs : Fluorination at C3/C4 positions increases resistance to enzymatic degradation, making these analogs suitable for prolonged inhibition studies (e.g., blocking heparan sulfate biosynthesis) .

- N-Acetyl-D-galactosamine : Serves as a precursor for chondroitin sulfate and hyaluronic acid, contributing to cartilage elasticity and joint lubrication .

Toxicity and Metabolic Considerations

- Native galactosamine is hepatotoxic at high doses, limiting its therapeutic use . The azidosalicyl derivative’s toxicity profile remains understudied, though its synthetic nature may reduce metabolic interference compared to unmodified galactosamine.

- Fluorinated analogs exhibit lower acute toxicity but may accumulate in tissues due to their stability, posing long-term risks .

Preparation Methods

Preparation of 4-Azido-GalNAc Intermediates

The critical step involves introducing an azido group at the C4 position of GalNAc. Two primary methodologies dominate:

Diazotransfer Reaction

Nucleophilic Substitution

Coupling with 4-Azidosalicylic Acid

The azido-GalNAc intermediate is coupled to 4-azidosalicylic acid via amide bond formation:

Activation of the Carboxylic Acid

Direct Coupling via Mixed Anhydrides

Deprotection and Final Modification

Final steps involve deprotection of hydroxyl and amine groups:

O-Deprotection

Radioiodination (Optional)

-

Method : Electrophilic substitution using Na¹²⁵I and chloramine-T.

-

Specific Activity : Achieves 2,000–5,000 Ci/mmol for radiolabeled GalNASA.

Optimization and Challenges

Stereochemical Control

Azide Stability

Q & A

Q. Table 1: Key Synthetic Parameters

What analytical methods are recommended for quantifying this compound in complex biological matrices?

Basic Question | Analytical Chemistry

Robust quantification requires advanced separation and detection techniques:

- HPLC with Fluorescent Derivatization : Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances sensitivity .

- LC-MS/MS : Multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 496 → 184 for phospholipid exclusion) .

- Quality-by-Design (QbD) : Multivariate calibration models to optimize pH, acetonitrile concentration, and column temperature .

Q. Table 2: HPLC Parameters for Galactosamine Analysis

| Parameter | Optimal Range | Impact on Resolution | Reference |

|---|---|---|---|

| pH | 6.8–7.2 | High | |

| Acetonitrile (%) | 15–20 | Moderate | |

| Column Temperature (°C) | 25–30 | Low |

How can researchers address contradictions in the metabolic effects of galactosamine derivatives observed across experimental models?

Advanced Question | Data Interpretation

Discrepancies arise from model-specific factors:

- Species Differences : Sprague-Dawley rats show renal sensitivity to galactosamine-induced injury, while Wistar rats exhibit hepatic dominance .

- Dose-Dependent Effects : Higher doses (>200 mg/kg) induce acute liver failure, masking renal outcomes .

- Nitric Oxide Modulation : Co-administration of L-NAME (a nitric oxide synthase inhibitor) reverses galactosamine-induced renal dysfunction .

Q. Table 3: Metabolic Outcomes in Rat Models

| Model | Dose (mg/kg) | Liver Injury (ALT ↑) | Renal Dysfunction (GFR ↓) | Reference |

|---|---|---|---|---|

| Sprague-Dawley | 150 | Moderate | Severe | |

| Wistar | 150 | Severe | None | |

| Sprague-Dawley + L-NAME | 150 | Moderate | Reversed |

What Quality-by-Design (QbD) strategies optimize chromatographic separation of this compound from phospholipids?

Advanced Question | Experimental Design

QbD integrates Design of Experiments (DoE) and risk assessment:

- Factor Screening : pH, acetonitrile concentration, and column type are critical process parameters (CPPs) .

- Monte Carlo Simulations : Predict retention time windows (e.g., 10,000 iterations) to avoid co-elution with phospholipids (m/z 760–184) .

- Design Space Validation : Ensure ±15% accuracy in nominal concentration recovery across 95% confidence intervals .

What safety considerations are critical when handling azide-containing galactosamine derivatives?

Basic Question | Laboratory Safety

- Decomposition Hazards : Avoid temperatures >150°C to prevent toxic fumes (e.g., NOₓ) .

- PPE Requirements : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water jets to prevent dispersion .

How does this compound influence glycan-mediated cell interactions in cancer research?

Advanced Question | Glycobiology

- Structural Mimicry : The azidosalicyl group mimics natural sialic acid residues, interfering with lectin binding (e.g., Siglec receptors) .

- Click Chemistry Applications : Bioorthogonal tagging with dibenzocyclooctyne (DBCO) enables imaging of glycan trafficking in tumor spheroids .

- Enzymatic Studies : Inhibits galactosyltransferases (Km = 12 µM) by competing with UDP-GalNAc .

Which enzymatic assays utilize this compound, and how are kinetic parameters determined?

Basic Question | Enzyme Kinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.